2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
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Description
The compound appears to contain a benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It also contains a fluoropyrimidine moiety, which is a pyrimidine ring (a type of nitrogenous base found in DNA and RNA) that has been substituted with a fluorine atom. The piperidine ring, a common motif in many pharmaceuticals, is also present .
Molecular Structure Analysis
The benzothiadiazole and fluoropyrimidine moieties are both aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This often contributes to the stability of the molecule. The piperidine ring is a saturated six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
Benzothiadiazoles undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . The specifics of how this compound would react would depend on the conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity. The aromatic rings could contribute to its planarity, and the piperidine ring could influence its conformational flexibility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c17-11-8-18-16(19-9-11)24-12-3-5-22(6-4-12)15(23)10-1-2-13-14(7-10)21-25-20-13/h1-2,7-9,12H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBNRJIMKYZMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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